Di-tert-butylneopentylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGICSFDKZAWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338086 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-21-8 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60633-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Di-tert-butylneopentylphosphine: A Ligand for Challenging Catalytic Couplings

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ligand Design in Modern Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations, which underpin the synthesis of countless pharmaceuticals, agrochemicals, and advanced materials, is profoundly dependent on the nature of the ancillary ligands that coordinate to the metal center. These ligands are not mere spectators; they are active participants that modulate the catalyst's stability, solubility, and reactivity. Among the vast library of available ligands, bulky, electron-rich trialkylphosphines have carved out a crucial niche, enabling reactions that were once considered impossible.

This guide focuses on a particularly effective member of this class: Di-tert-butylneopentylphosphine (DTBNpP) . By strategically combining the steric bulk of two tert-butyl groups with a neopentyl group, DTBNpP exhibits a unique stereoelectronic profile that makes it a superior ligand for a range of challenging cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations[1][2]. We will explore its structure, synthesis, catalytic applications, and the critical safety protocols required for its handling, providing a comprehensive resource for researchers aiming to leverage its powerful catalytic capabilities.

Molecular Structure and Physicochemical Properties

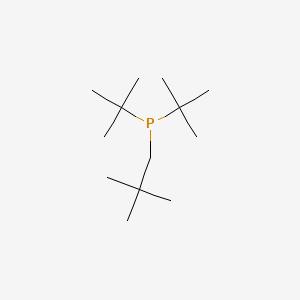

This compound is a tertiary phosphine characterized by significant steric encumbrance around the central phosphorus atom. Its structure consists of a phosphorus atom bonded to two tert-butyl groups and one neopentyl (2,2-dimethylpropyl) group.

Caption: Chemical structure of this compound.

The combination of these bulky alkyl groups imparts specific properties that are crucial for its function as a ligand.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | ditert-butyl(2,2-dimethylpropyl)phosphane | [1] |

| CAS Number | 60633-21-8 | [1] |

| Molecular Formula | C₁₃H₂₉P | [1] |

| Molecular Weight | 216.34 g/mol | [1] |

| SMILES | CC(C)(C)CP(C(C)(C)C)C(C)(C)C | [1] |

| Appearance | Colorless liquid (typical) | N/A |

| Key Hazards | Pyrophoric; Catches fire spontaneously in air; Causes severe skin burns and eye damage |[1] |

Synthesis and Safe Handling

The synthesis of unsymmetrical, sterically hindered phosphines like DTBNpP requires careful control of reaction conditions to avoid the formation of undesired side products. A common and logical approach involves the reaction of a Grignard reagent with a chlorophosphine.

Causality in Synthetic Strategy

The most direct synthetic route involves the nucleophilic substitution of chloride on a di-tert-butylchlorophosphine precursor by a neopentyl Grignard reagent. This strategy is preferred because di-tert-butylchlorophosphine is a common and commercially available starting material. The high reactivity of the Grignard reagent is necessary to overcome the steric hindrance at the phosphorus center. The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) and in anhydrous solvents, as both the Grignard reagent and the final phosphine product are highly reactive towards oxygen and moisture[3].

Caption: Representative workflow for the synthesis of DTBNpP.

Representative Experimental Protocol: Synthesis of DTBNpP

This protocol is based on established procedures for the synthesis of analogous bulky trialkylphosphines and should be performed only by trained personnel.[4]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. Add anhydrous tetrahydrofuran (THF) via cannula. Slowly add neopentyl chloride (1.0 equivalent) dropwise via syringe to the stirred suspension to initiate the formation of neopentylmagnesium chloride. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Phosphine Synthesis: In a separate flame-dried Schlenk flask under argon, dissolve di-tert-butylchlorophosphine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

Reaction: Transfer the prepared Grignard reagent solution to the di-tert-butylchlorophosphine solution via a cannula, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Workup and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride via cannula. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like hexane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Mandatory Safety and Handling Protocols

DTBNpP is pyrophoric and will ignite spontaneously upon contact with air[1]. It is also corrosive. Strict adherence to safety protocols is non-negotiable.

-

Inert Atmosphere: All handling and transfers must be conducted under an inert atmosphere (argon or nitrogen) using either a glovebox or standard Schlenk line techniques[3][5].

-

Personal Protective Equipment (PPE): Wear a fire-resistant lab coat (e.g., Nomex), chemical splash goggles, a face shield, and appropriate gloves. A double-gloving technique, such as nitrile gloves under neoprene or butyl rubber gloves, is recommended[5].

-

Transfer Techniques: For transferring the liquid, use gas-tight syringes or stainless-steel cannulas. Never handle the material in an open vessel.

-

Spill and Fire Preparedness: Keep a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily accessible to smother small fires. Do not use water or a CO₂ extinguisher.

The Stereoelectronic Profile and its Role in Catalysis

The efficacy of a phosphine ligand is governed by its steric and electronic properties, often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

Table 2: Stereoelectronic Parameters of DTBNpP and Related Ligands

| Ligand | Tolman Cone Angle (θ) | Electronic Donating Ability | Source(s) |

|---|---|---|---|

| P(tBu)₃ (TTBP) | 182° | Very Strong | [2] |

| This compound (DTBNpP) | > 182° (Significantly larger than TTBP) | Strong (but less than TTBP) | [2] |

| PCy₃ | 170° | Strong | N/A |

The key insight is that replacing a single tert-butyl group with a neopentyl group significantly increases the steric bulk of the ligand[2]. This larger cone angle is believed to promote the crucial reductive elimination step in many catalytic cycles, which is often the rate-limiting step for forming the final product. While DTBNpP is a slightly weaker electron donor than tri-tert-butylphosphine (TTBP), its increased steric profile makes it a more active catalyst for certain transformations, particularly the amination of aryl bromides[2].

Mechanism of Action in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds[6]. The use of bulky, electron-rich ligands like DTBNpP is critical for the efficiency of the catalytic cycle.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

-

Causality: The large steric footprint of DTBNpP creates a congested coordination sphere around the palladium center in the amide complex intermediate. This steric pressure facilitates the C-N bond-forming reductive elimination step, accelerating catalyst turnover and leading to higher reaction efficiency, especially with challenging substrates like aryl bromides[2].

Protocol: Palladium-Catalyzed Amination of an Aryl Bromide

This protocol describes a general procedure for the Buchwald-Hartwig amination using DTBNpP as the ligand.

-

Reaction Setup: To an oven-dried Schlenk tube inside a glovebox, add Pd₂(dba)₃ (1.0 mol %), this compound (DTBNpP, 2.5 mol %), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents) to the tube.

-

Solvent and Reaction: Add anhydrous toluene via syringe. Seal the tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80-100 °C with stirring for 16-24 hours.

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired aryl amine product[7].

Spectroscopic Characterization

Characterization of organophosphorus compounds relies heavily on ³¹P NMR spectroscopy, which provides direct information about the chemical environment of the phosphorus nucleus[8].

Table 3: Expected Spectroscopic Data for DTBNpP

| Nucleus | Expected Chemical Shift (δ) | Coupling Constants | Notes |

|---|---|---|---|

| ³¹P NMR | 55 - 65 ppm | N/A | The chemical shift is in the typical range for trialkylphosphines. For comparison, P(tBu)₃ appears at ~62 ppm. |

| ¹H NMR | ~1.0-1.2 ppm | ³J(P,H) ≈ 12-14 Hz | Doublet for the 18 protons of the two tert-butyl groups. |

| ~1.0 ppm | Singlet for the 9 protons of the neopentyl tert-butyl group. | ||

| ~1.4 ppm | ²J(P,H) ≈ 8-10 Hz | Doublet for the 2 protons of the CH₂ group. | |

| ¹³C NMR | ~30-40 ppm | ¹J(P,C) ≈ 25-30 Hz | Doublet for the quaternary carbons of the tert-butyl groups. |

| ~30-32 ppm | Singlet for the methyl carbons of the tert-butyl groups. |

| | ~40-45 ppm | ¹J(P,C) ≈ 20-25 Hz | Doublet for the CH₂ carbon of the neopentyl group. |

Conclusion

This compound is a powerful, sterically demanding ligand that has proven highly effective in palladium-catalyzed cross-coupling reactions. Its key structural feature—a neopentyl group in place of a third tert-butyl group—enhances its steric bulk beyond that of the benchmark ligand P(tBu)₃, which translates into superior catalytic activity for specific applications like the Buchwald-Hartwig amination of aryl bromides[2]. While its synthesis and handling demand rigorous adherence to safety protocols due to its pyrophoric nature, the catalytic benefits it offers make it a valuable tool for synthetic chemists in both academic and industrial settings. Understanding the interplay of its steric and electronic properties allows researchers to rationally select this ligand to overcome challenges in modern synthetic chemistry and accelerate the development of complex molecules.

References

-

National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 546251. [Link]

-

Shaughnessy, K. H., et al. "Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes." Organometallics 2020, 39, 9, 1591–1603. [Link]

-

Shaughnessy, K. H., et al. "Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides." Inorganica Chimica Acta 2011, 369, 1, 21-28. [Link]

-

Shaughnessy, K. H., et al. "Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides." The Journal of Organic Chemistry 2007, 72, 24, 9321–9328. [Link]

-

University of California, Los Angeles. "Safe Handling of Pyrophoric Materials." UCLA Chemistry and Biochemistry. [Link]

-

Bedford, R. B., et al. "The synthesis of deuteriated tri-tert-butyl phosphine." ChemistryOpen 2019, 8, 5, 638-642. [Link]

-

Wikipedia. "Ligand cone angle." [Link]

-

Wikipedia. "Buchwald–Hartwig amination." [Link]

-

Fogh, A. A., et al. "Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." ChemRxiv 2024. [Link]

-

Reich, H. J. "NMR Spectroscopy: ³¹P NMR Chemical Shifts." Organic Chemistry Data. [Link]

-

Li, G., et al. "Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis." Molecules 2024, 29, 12, 2841. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Di-tert-butylneopentylphosphine: Properties, Synthesis, and Applications

Foreword: Unveiling a Workhorse Ligand in Modern Catalysis

In the landscape of contemporary organic synthesis, the development of sophisticated catalytic systems is paramount for achieving high efficiency, selectivity, and functional group tolerance. Within this realm, phosphine ligands have established themselves as a cornerstone, enabling a vast array of transition-metal-catalyzed cross-coupling reactions. Among these, Di-tert-butylneopentylphosphine has emerged as a particularly valuable asset for researchers and drug development professionals. Its unique steric and electronic properties, characterized by the bulky tert-butyl and neopentyl groups, confer remarkable reactivity and stability to catalytic intermediates. This guide provides a comprehensive technical overview of this compound, from its fundamental physical and chemical properties to its synthesis and practical applications in catalysis, offering field-proven insights for its effective utilization.

Core Molecular Attributes and Physicochemical Properties

This compound, with the chemical formula C₁₃H₂₉P, is a sterically demanding and electron-rich tertiary phosphine.[1] Its molecular structure is key to its function as a highly effective ligand in catalysis.

Structural and Physical Characteristics

The strategic placement of two tert-butyl groups and one neopentyl group around the central phosphorus atom creates a unique steric profile that is crucial for its catalytic activity. This bulkiness influences the coordination geometry of the metal center and can accelerate crucial steps in the catalytic cycle, such as reductive elimination.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₉P | [1] |

| Molecular Weight | 216.34 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 40 °C at 0.1 mmHg | - |

| Density | 0.839 g/mL at 25 °C | - |

| Melting Point | Not available for the free phosphine. The tetrafluoroborate salt has a melting point of 258-262 °C. | [3] |

| Solubility | Soluble in non-polar organic solvents such as toluene and n-heptane. | - |

Note: Specific solubility data in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its non-polar alkyl structure, it is expected to be readily soluble in common organic solvents like tetrahydrofuran (THF), diethyl ether, dichloromethane, and hydrocarbons.

Spectroscopic Characterization

-

³¹P NMR: As a trialkylphosphine, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is anticipated to be in the range typical for electron-rich phosphines. For comparison, the ³¹P NMR chemical shift of the similar Di-tert-butylphenylphosphine is reported to be in the downfield region, characteristic of such ligands.[4]

-

¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the tert-butyl and neopentyl groups. The eighteen protons of the two tert-butyl groups would likely appear as a doublet due to coupling with the phosphorus atom. The nine protons of the neopentyl tert-butyl group would appear as a singlet, and the two methylene protons of the neopentyl group would likely be a doublet, also due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the different carbon environments within the tert-butyl and neopentyl groups, with characteristic coupling to the phosphorus atom.

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dominated by the lone pair of electrons on the phosphorus atom and the significant steric hindrance imparted by the alkyl groups.

Basicity and Nucleophilicity

As an electron-rich phosphine, this compound is a strong Lewis base and a potent nucleophile. It readily reacts with electrophiles. This high electron density at the phosphorus center is a key factor in its ability to efficiently coordinate to transition metals and facilitate oxidative addition, a critical step in many catalytic cycles.

Air Sensitivity and Handling

A crucial aspect of handling this compound is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1] It is also highly sensitive to oxidation, readily forming the corresponding phosphine oxide. Therefore, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solutions of the phosphine are generally less hazardous to handle than the neat material.

Diagram 1: Handling Workflow for Air-Sensitive Reagents

Caption: Workflow for handling air-sensitive this compound.

Synthesis of this compound

The synthesis of sterically hindered phosphines like this compound can be challenging due to the bulky nature of the substituents.[5] A common and effective method involves the reaction of a Grignard reagent with a chlorophosphine.

Synthetic Protocol: Grignard-Based Approach

This protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for similar bulky phosphines.[6] All steps must be performed under a strictly inert atmosphere.

Step 1: Preparation of Neopentylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an argon atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the addition funnel, place a solution of neopentyl bromide in anhydrous diethyl ether or THF.

-

Add a small portion of the neopentyl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction has started (indicated by bubbling and a color change), add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Di-tert-butylchlorophosphine

-

Cool the freshly prepared neopentylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of Di-tert-butylchlorophosphine in anhydrous diethyl ether or THF to the Grignard reagent via a cannula or an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the pure product.

Diagram 2: Synthetic Pathway to this compound

Caption: Synthesis of this compound via a Grignard reaction.

Applications in Homogeneous Catalysis

The primary application of this compound is as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating nature are instrumental in promoting high catalytic activity, particularly with challenging substrates.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound-ligated palladium catalysts have demonstrated high efficacy in these reactions, especially with sterically hindered or electron-deficient aryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

-

In a glovebox, to a reaction vial, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%).

-

Add the desired solvent (e.g., toluene, dioxane, 5 mL).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. jeol.com [jeol.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

The Synthesis of Bulky, Electron-Rich Phosphine Ligands: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of bulky, electron-rich phosphine ligands. These ligands are pivotal in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and materials science. This guide moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible. We will explore the core synthetic strategies, provide detailed step-by-step protocols for the synthesis of prominent ligand classes, discuss critical characterization techniques, and address the practical considerations for handling these often air-sensitive compounds.

Introduction: The Enabling Power of Bulky, Electron-Rich Phosphines

The advent of bulky, electron-rich phosphine ligands has revolutionized transition-metal-catalyzed cross-coupling reactions.[1] These ligands play a crucial role in stabilizing and activating the metal center, thereby enhancing catalytic activity and influencing the selectivity of the transformation.[1] Their unique steric and electronic properties are key to their success. The large steric bulk, often quantified by the Tolman cone angle, promotes the formation of monoligated, coordinatively unsaturated metal complexes, which are often the catalytically active species.[2] This steric hindrance can also prevent undesirable side reactions and ligand association, leading to improved catalyst stability and selectivity.[3]

Simultaneously, the electron-rich nature of these phosphines, resulting from the presence of electron-donating alkyl or aryl groups, increases the electron density on the metal center. This enhanced electron density facilitates crucial steps in the catalytic cycle, such as oxidative addition, and can accelerate the overall reaction rate.[2][4][5] The interplay of these steric and electronic factors has enabled the development of highly efficient catalysts for a wide range of challenging transformations, including the coupling of unreactive aryl chlorides and the formation of sterically hindered biaryl linkages.[2][6] Prominent examples of these indispensable ligands include the Buchwald biaryl phosphines (e.g., XPhos, SPhos, JohnPhos) and the dialkyl-n-butylphosphines (e.g., cataCXium® A), which have found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][6][7][8]

This guide will delve into the practical synthesis of these vital molecular tools, providing the necessary knowledge for their preparation and effective utilization in the research laboratory.

Core Synthetic Strategies: Building the Phosphine Backbone

The synthesis of bulky, electron-rich phosphine ligands generally relies on a few core retrosynthetic disconnections, primarily involving the formation of phosphorus-carbon bonds. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the phosphorus atom, and the scale of the synthesis.

The Grignard Route: A Workhorse for P-C Bond Formation

The reaction of Grignard reagents with phosphorus halides, most commonly phosphorus trichloride (PCl₃) or chlorophosphines (R₂PCl), is a versatile and widely employed method for the synthesis of trialkyl- and triarylphosphines.[9][10] This approach is particularly effective for introducing bulky alkyl or aryl groups onto the phosphorus center.

The causality behind this method lies in the nucleophilic character of the Grignard reagent, where the carbon atom bonded to magnesium acts as a potent nucleophile, readily attacking the electrophilic phosphorus atom of the halide. The stepwise displacement of the halide ions allows for the controlled introduction of up to three organic substituents.

Key Experimental Considerations:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[10]

-

Initiation: The formation of the Grignard reagent from magnesium metal and an organic halide can sometimes be sluggish. The addition of a small crystal of iodine can help to activate the magnesium surface and initiate the reaction.[10]

-

Stoichiometry Control: The stoichiometry of the Grignard reagent relative to the phosphorus halide is critical in determining the final product. For the synthesis of tertiary phosphines from PCl₃, at least three equivalents of the Grignard reagent are required.

-

Quenching: After the reaction is complete, any unreacted Grignard reagent is typically quenched by the careful addition of an aqueous solution of a weak acid, such as ammonium chloride.[11]

A generalized workflow for the Grignard-based synthesis of a trialkylphosphine is depicted below:

Figure 1: General workflow for the synthesis of trialkylphosphines via the Grignard route.

Synthesis via Halophosphines: Stepwise Introduction of Functionality

The use of chlorophosphines, such as dichlorophosphines (RPCl₂) and chlorodiorganophosphines (R₂PCl), as electrophiles allows for a more controlled and stepwise synthesis of phosphine ligands. This is particularly useful for preparing phosphines with different substituents on the phosphorus atom (PRR'R''). The reaction typically involves nucleophilic attack by an organolithium or Grignard reagent on the P-Cl bond.

A common strategy for the synthesis of dialkylbiaryl phosphines, such as the Buchwald ligands, involves the reaction of a biaryl Grignard or organolithium species with a dialkylchlorophosphine.[12]

Causality of Reagent Choice:

-

Organolithium vs. Grignard: Organolithium reagents are generally more reactive than their Grignard counterparts and are often preferred for less reactive electrophiles or when steric hindrance is a significant factor.

-

Dialkylchlorophosphines: The choice of the dialkylchlorophosphine (e.g., dicyclohexylchlorophosphine, di-tert-butylchlorophosphine) directly determines the steric and electronic properties of the final ligand.

The Buchwald Ligand Synthesis: A Specialized Grignard Approach

The synthesis of the widely used Buchwald dialkylbiaryl phosphine ligands is a testament to the power of the Grignard approach, often involving a one-pot procedure.[12] The general strategy involves the formation of a biaryl Grignard reagent, which is then coupled with a dialkylchlorophosphine.[12]

The formation of the key biaryl intermediate can be achieved through several methods, including the reaction of an aryl Grignard reagent with a 1,2-dihaloarene to generate a benzyne intermediate in situ, which then undergoes addition by the aryl Grignard reagent.[12]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of representative bulky, electron-rich phosphine ligands. These should be performed by trained chemists under appropriate safety precautions, including the use of an inert atmosphere.

Synthesis of XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

XPhos is a highly effective ligand for a variety of cross-coupling reactions, particularly Suzuki-Miyaura couplings.[6] Its synthesis follows the general principles of the Buchwald ligand synthesis.

Figure 2: Synthetic workflow for the preparation of XPhos.

Step-by-Step Protocol:

-

Grignard Reagent Formation: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 2-bromo-1,3,5-triisopropylbenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required.

-

Benzyne Formation and Trapping: In a separate dry flask under an inert atmosphere, add a solution of 1,2-dibromobenzene in anhydrous THF. To this solution, add the freshly prepared Grignard reagent dropwise. This will generate benzyne in situ, which is then trapped by the Grignard reagent to form the 2-magnesiobromobiphenyl intermediate.

-

Phosphine Coupling: To the solution containing the biaryl Grignard reagent, add a catalytic amount of copper(I) chloride (CuCl). Then, add a solution of dicyclohexylchlorophosphine in anhydrous THF dropwise. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: Upon completion, the reaction is carefully quenched with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization, typically from a solvent such as isopropanol or ethanol, to yield XPhos as a white solid.

Synthesis of cataCXium® A (Di(1-adamantyl)-n-butylphosphine)

cataCXium® A is a highly effective ligand for various cross-coupling reactions, known for its steric bulk and electron-donating properties.[7] Its synthesis can be achieved through the reaction of a Grignard reagent with a phosphine precursor. A renewable synthesis route starting from biomass-derived terpenes has also been reported.[13]

Step-by-Step Protocol (Traditional Route):

-

Preparation of Di(1-adamantyl)phosphine: This intermediate can be prepared by reacting 1-adamantyl bromide with a phosphorus source in the presence of a reducing agent.

-

Alkylation: The di(1-adamantyl)phosphine is then deprotonated with a strong base, such as n-butyllithium, to form the corresponding phosphide. This nucleophilic phosphide is then reacted with n-butyl bromide to afford di(1-adamantyl)-n-butylphosphine.

-

Purification: The product is purified by crystallization or chromatography to yield cataCXium® A as a white solid.

Characterization of Bulky, Electron-Rich Phosphine Ligands

The identity and purity of synthesized phosphine ligands are crucial for their successful application in catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for their characterization.

³¹P NMR Spectroscopy: A Definitive Tool

³¹P NMR spectroscopy is the most informative technique for characterizing phosphine ligands.[14] The phosphorus nucleus has a spin of 1/2 and is 100% naturally abundant, making it readily observable by NMR.[15] The chemical shift of the phosphorus signal provides valuable information about its electronic environment.

-

Chemical Shift: Bulky, electron-rich trialkylphosphines typically exhibit ³¹P NMR signals in the upfield region of the spectrum. The chemical shift is sensitive to the nature of the substituents on the phosphorus atom. The oxidation of a phosphine to its corresponding phosphine oxide results in a significant downfield shift of the ³¹P signal, making it easy to monitor the stability of the ligand.[14]

-

Coupling: If the phosphine contains P-H bonds, the ³¹P signal will be split by the proton. Similarly, coupling to other NMR-active nuclei, such as ¹³C or ¹⁹F, can be observed.

| Ligand | ³¹P Chemical Shift (ppm) | Tolman Cone Angle (°) | pKa |

| PPh₃ | -5.0 | 145 | 2.73 |

| PCy₃ | 11.0 | 170 | 9.70 |

| P(t-Bu)₃ | 63.0 | 182 | 11.4 |

| JohnPhos | -10.5 | Not widely reported | Not widely reported |

| XPhos | -11.2 | Not widely reported | Not widely reported |

| SPhos | -8.5 | Not widely reported | Not widely reported |

| cataCXium® A | 45.4 | 207 (for a related proazaphosphatrane)[16] | Not widely reported |

Note: ³¹P chemical shifts are relative to 85% H₃PO₄. Tolman cone angles and pKa values can vary slightly depending on the method of determination.[5][17]

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic framework of the ligand. The signals corresponding to the alkyl or aryl groups attached to the phosphorus atom can provide information about their connectivity and stereochemistry.

Handling and Storage of Air-Sensitive Phosphine Ligands

Many bulky, electron-rich phosphine ligands are susceptible to oxidation by atmospheric oxygen.[18] Their handling and storage require care to maintain their integrity.

-

Inert Atmosphere: All manipulations of air-sensitive phosphines should be carried out under an inert atmosphere of argon or nitrogen, using either a glovebox or Schlenk line techniques.[19][20][21]

-

Storage: Solid phosphines should be stored in tightly sealed containers, preferably in a glovebox or a desiccator under an inert atmosphere.[21] Storing them in a freezer can also help to slow down decomposition.

-

Solvents: Solvents used for reactions and storage should be thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

By adhering to these handling procedures, researchers can ensure the longevity and reactivity of these valuable catalytic tools.

Conclusion

The synthesis of bulky, electron-rich phosphine ligands is a cornerstone of modern synthetic organic chemistry. Understanding the fundamental principles behind their synthesis, coupled with meticulous experimental technique, empowers researchers to prepare these powerful catalysts in their own laboratories. This guide has provided a framework for understanding the key synthetic strategies, detailed protocols for the preparation of important ligand classes, and essential information on their characterization and handling. As the demand for more efficient and selective catalytic transformations continues to grow, the development of novel phosphine ligands will undoubtedly remain a vibrant and impactful area of research.

References

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. In Organic Chemistry Data. [Link]

-

Li, Z., & Shi, Z. (2024). Synthesis of a library of XPhos ligand derivatives by functional group... ResearchGate. [Link]

-

Wang, Y., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters. [Link]

-

Xiao, J. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. [Link]

-

Reddit. (2015). how to deal with an air sensitive solid? r/chemistry. [Link]

-

Gessner, V. H., et al. (2020). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. ResearchGate. [Link]

-

Besora, M., et al. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]

-

Kayan, C., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC - NIH. [Link]

-

Carrow, B. P., & Nozaki, K. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry. [Link]

-

Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. [Link]

-

Platon, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Müller, T. E. (n.d.). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link]

-

H-Pharma. (n.d.). The Science Behind CataCXium A Pd G3: Structure, Activation, and Application. [Link]

-

Imamoto, T., et al. (n.d.). Preparation of t-Butyldimethylphosphine Borane and t-Butyldiethylphosphine Borane by Selective Grignard Reagent Substitution of Phosphorus Trichloride. ResearchGate. [Link]

-

Puschmann, F. F., et al. (2016). One-pot synthesis of primary phosphines from white phosphorus. PMC - NIH. [Link]

-

Higham, L. J. (n.d.). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]

-

Bruneau, A., et al. (2018). Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. PMC - NIH. [Link]

-

Drag, M., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Nesterov, V. N., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

Khan, A., et al. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]

- Google Patents. (n.d.). CN102712667A - Process for production of trialkylphosphine.

-

Zait, A., et al. (2023). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PubMed Central. [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

-

Organic Syntheses. (n.d.). Palladium. [Link]

-

Cammidge, A. N., & Crepy, K. V. L. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. ResearchGate. [Link]

-

ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... [Link]

-

Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. [Link]

-

Wiedner, E. S., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]

Sources

- 1. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 7. nacatsoc.org [nacatsoc.org]

- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102712667A - Process for production of trialkylphosphine - Google Patents [patents.google.com]

- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]

- 14. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 16. yanggroup.weebly.com [yanggroup.weebly.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. reddit.com [reddit.com]

- 20. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 21. molan.wdfiles.com [molan.wdfiles.com]

An In-Depth Technical Guide to Understanding the Cone Angle of Bulky Phosphine Ligands

Introduction

In the landscape of modern catalysis and drug development, the rational design of transition metal complexes is paramount. The reactivity, selectivity, and stability of these catalysts are intricately governed by the steric and electronic properties of their surrounding ligands. Among the most influential classes of ligands are tertiary phosphines (PR₃), whose properties can be finely tuned by varying the nature of their organic substituents. A key parameter for quantifying the steric bulk of these ligands is the Tolman cone angle (θ) . First introduced by Chadwick A. Tolman, this concept provides a quantitative measure of the physical space a phosphine ligand occupies around a metal center, profoundly influencing the catalyst's behavior.[1]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the phosphine ligand cone angle. We will delve into its theoretical underpinnings, methods of determination, and practical implications in catalysis, supported by field-proven insights and detailed experimental and computational protocols.

The Concept of the Tolman Cone Angle

The Tolman cone angle is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of a phosphine ligand.[1] To standardize this measurement, Tolman's original model used a hypothetical nickel-phosphorus (Ni-P) bond length of 2.28 Å. This geometric parameter provides a simple yet powerful tool to quantify the steric hindrance of a phosphine ligand.

The significance of the cone angle lies in its ability to predict and rationalize the behavior of metal complexes. A larger cone angle indicates a bulkier ligand, which can have several consequences:

-

Coordination Number: Bulky ligands can limit the number of other ligands that can coordinate to the metal center, often favoring lower coordination numbers.[1] This can be crucial for creating vacant coordination sites necessary for substrate binding in a catalytic cycle.

-

Reaction Rates: The steric bulk of phosphine ligands can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. For instance, bulky phosphines can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions.[1]

-

Selectivity: In reactions such as hydroformylation, the cone angle of the phosphine ligands can significantly impact the regioselectivity (e.g., the ratio of linear to branched aldehyde products).[2]

Visualizing the Cone Angle

The following diagram illustrates the concept of the Tolman cone angle for a generic PR₃ ligand.

Caption: A diagram illustrating the Tolman cone angle (θ).

Determination of the Cone Angle

The cone angle of a phosphine ligand can be determined through both experimental and computational methods.

Experimental Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the solid-state structure of a phosphine-metal complex. From the crystallographic data, the cone angle can be calculated.

Step-by-Step Protocol for Cone Angle Determination from Crystallographic Data:

-

Obtain a High-Quality Single Crystal: Synthesize the desired metal-phosphine complex and grow single crystals suitable for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or layering of solvents.

-

X-ray Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates of the metal, phosphorus, and all ligand atoms.

-

Geometric Calculations:

-

Measure the experimental metal-phosphorus (M-P) bond length. For consistency with Tolman's original work, this can be normalized to 2.28 Å, or the experimental value can be used for a context-specific angle.

-

For each substituent on the phosphorus atom, identify the outermost atoms and their van der Waals radii.

-

Calculate the angle from the metal to the phosphorus and then to the edge of the van der Waals sphere of the outermost atom of each substituent.

-

The largest of these angles is the half-cone angle (θ/2).

-

The cone angle (θ) is twice this value.

-

For asymmetric ligands (PRR'R''), the half-angles for each substituent are averaged before being doubled.

-

Computational Determination

With the advancement of computational chemistry, cone angles can be accurately calculated in silico, offering a powerful tool for ligand design and screening.

Step-by-Step Protocol for Computational Cone Angle Calculation:

This protocol outlines a general workflow using Density Functional Theory (DFT) calculations, often performed with software packages like Gaussian, and analysis with tools like Multiwfn.

-

Build the Molecular Model: Construct a 3D model of the phosphine ligand coordinated to a metal center (e.g., Ni(CO)₃ fragment as in Tolman's work, or another relevant metal fragment).

-

Conformational Search: For flexible ligands, it is crucial to identify the lowest energy conformer. This can be achieved through a conformational search using molecular mechanics (MM) or semi-empirical methods.[3]

-

Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer using a suitable DFT method (e.g., B3LYP functional with a basis set like 6-31G(d) for the ligand and a larger basis set with effective core potentials for the metal).

-

Cone Angle Calculation: Once the optimized geometry is obtained, the cone angle can be calculated. Several programs and online tools are available for this purpose. A common method involves:

-

Defining the metal atom as the vertex of the cone.

-

Defining the M-P vector as the cone's axis.

-

Calculating the angle to the van der Waals surface of each atom in the ligand. The maximum of these angles is the half-cone angle.

-

The cone angle is twice this value.

-

Workflow for Computational Cone Angle Determination

Caption: A simplified workflow for the computational determination of a phosphine ligand's cone angle.

Synthesis and Characterization of Bulky Phosphine Ligands

The ability to synthesize a diverse array of phosphine ligands is crucial for catalyst development. Here, we provide a generalized protocol for the synthesis of a common class of bulky biaryl phosphine ligands, followed by standard characterization techniques.

General Synthetic Protocol for Buchwald-Type Biarylphosphines

Buchwald and Hartwig ligands are prominent examples of bulky, electron-rich phosphines that are highly effective in palladium-catalyzed cross-coupling reactions.[4] A general route to these ligands involves the coupling of a biaryl precursor with a phosphine source.

Example: Synthesis of a Generic Buchwald-Type Ligand

-

Synthesis of the Biaryl Precursor: This is typically achieved via a Suzuki-Miyaura coupling reaction. For example, coupling an ortho-halo-substituted aniline or phenol with a substituted phenylboronic acid.

-

Introduction of the Phosphine Moiety:

-

The biaryl precursor (often as a triflate or halide) is lithiated using a strong base like n-butyllithium or tert-butyllithium at low temperature (e.g., -78 °C) in an inert solvent like THF.

-

The resulting aryllithium species is then quenched with a chlorophosphine, such as dicyclohexylphosphine chloride (Cy₂PCl) or di-tert-butylphosphine chloride (tBu₂PCl).

-

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Characterization Techniques

3.2.1. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for characterizing phosphine ligands and their metal complexes.[5][6]

-

Chemical Shift (δ): The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. Electron-donating alkyl groups on the phosphorus lead to upfield shifts, while electron-withdrawing groups cause downfield shifts. Coordination to a metal center also results in a significant change in the chemical shift.

-

Coupling Constants (J): Coupling between the ³¹P nucleus and other active nuclei (e.g., ¹H, ¹³C, or a metal center like ¹⁹⁵Pt or ¹⁰³Rh) provides valuable structural information.

-

Purity Assessment: ³¹P NMR is excellent for assessing the purity of phosphine ligands, as common impurities like phosphine oxides have distinct chemical shifts.[6]

3.2.2. X-ray Crystallography

As mentioned earlier, single-crystal X-ray diffraction provides unambiguous structural determination of phosphine ligands and their metal complexes in the solid state.[7][8][9] It allows for the precise measurement of bond lengths, bond angles, and, of course, the cone angle.

The Cone Angle in Catalysis: A Deeper Look

The true utility of the cone angle concept is demonstrated in its application to understanding and predicting catalytic performance.

Impact on Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, bulky phosphine ligands are often essential for achieving high catalytic activity.[10]

-

Oxidative Addition: This initial step in the catalytic cycle is often facilitated by electron-rich phosphines. While sterics can sometimes hinder this step, the overall effect is complex.

-

Reductive Elimination: This is the final, product-forming step. Bulky ligands can accelerate reductive elimination by creating steric pressure around the metal center, which is relieved upon product dissociation. This is particularly important for coupling sterically hindered substrates.[1]

The table below summarizes the cone angles of several common phosphine ligands and their general applicability in Suzuki-Miyaura coupling.

| Ligand | Cone Angle (θ) | Typical Application in Suzuki-Miyaura Coupling |

| PPh₃ (Triphenylphosphine) | 145° | General purpose, less effective for challenging substrates. |

| PCy₃ (Tricyclohexylphosphine) | 170° | Effective for coupling of aryl chlorides. |

| P(tBu)₃ (Tri-tert-butylphosphine) | 182° | Highly active for sterically demanding couplings. |

| XPhos | ~212° (calculated) | A Buchwald ligand, excellent for a wide range of aryl and heteroaryl couplings.[4] |

| SPhos | ~204° (calculated) | Another versatile Buchwald ligand for challenging couplings.[4] |

Case Study: Suzuki-Miyaura Coupling

The choice of phosphine ligand, and thus its cone angle, can dramatically affect the yield of a Suzuki-Miyaura coupling reaction, especially with unreactive substrates like aryl chlorides.

| Aryl Chloride | Boronic Acid | Ligand | Cone Angle (θ) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | PPh₃ | 145° | <10 |

| 4-Chlorotoluene | Phenylboronic acid | PCy₃ | 170° | >95 |

| 2-Chloro-m-xylene | Phenylboronic acid | P(tBu)₃ | 182° | >98 |

| 2-Chloro-m-xylene | Phenylboronic acid | XPhos | ~212° | >99 |

Note: Yields are representative and can vary with specific reaction conditions.

This data illustrates a clear trend: for the coupling of a relatively unreactive aryl chloride, increasing the steric bulk (and cone angle) of the phosphine ligand leads to a significant increase in product yield. This is largely attributed to the promotion of the rate-limiting reductive elimination step.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Limitations of the Cone Angle and Modern Alternatives

While the Tolman cone angle is a foundational and highly useful concept, it has its limitations:

-

Static Model: The cone angle is a static representation and does not account for the dynamic flexibility of ligands.

-

Symmetry Assumption: The original model is best suited for symmetric ligands (PR₃) and requires averaging for asymmetric ones.

-

Focus on "Front-Side" Sterics: The cone angle primarily describes the steric bulk in front of the phosphorus atom and may not fully capture the steric environment around the entire metal center.

To address these limitations, more sophisticated steric parameters have been developed:

-

Solid Angle (Ω): This parameter provides a more accurate representation of the three-dimensional space occupied by a ligand.

-

Percent Buried Volume (%Vbur): This is a popular modern descriptor that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[11] It provides a more nuanced view of the steric environment and can be readily calculated from crystallographic or computational data.[11][12] The advantage of %Vbur is its ability to distinguish between "remote" and "proximal" steric hindrance, offering a more detailed picture of ligand effects.[13]

Conclusion and Future Outlook

The Tolman cone angle remains a cornerstone in the field of coordination chemistry and catalysis, providing an intuitive and effective means of quantifying the steric influence of phosphine ligands. Its ability to rationalize trends in catalyst activity and selectivity has guided the development of countless successful catalytic systems. For researchers and professionals in drug development and materials science, a thorough understanding of the cone angle and its implications is essential for the rational design of new and improved catalysts.

As the field continues to evolve, the integration of computational tools and more sophisticated steric descriptors like percent buried volume will undoubtedly lead to even more precise models of ligand effects. This will enable the de novo design of ligands with tailored properties for specific catalytic transformations, accelerating innovation and discovery.

References

- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.

-

Wikipedia. (2023). Ligand cone angle. Retrieved from [Link]

- Jover, J., Cirera, J., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048.

-

Jover, J., Cirera, J., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. Retrieved from [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

- Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.

-

SEQCROW Tutorials. (2023, June 6). How to Calculate Percent Buried Volume (%Vbur). YouTube. Retrieved from [Link]

- Bala, M. D., et al. (2006). Quantification of steric interactions in phosphine ligands from single crystal X-ray diffraction data. Crystal structures of (η5-C5H4Me)Mo(CO)2(PR3)I (R3= PhMe2, PhEt2, Et3). Journal of Organometallic Chemistry, 691(5), 890-897.

-

Lu, T. (n.d.). Multiwfn Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental data for the X-ray diffraction studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

-

Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

- Widger, L. R., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.

- Casey, C. P., & van Leeuwen, P. W. N. M. (2000). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics, 19(19), 3747-3754.

- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

IONiC | VIPEr. (2012, April 23). Five Slides About Percent Buried Volume (%Vbur). Retrieved from [Link]

- Corpet, M., & Jutand, A. (2011). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.

- Pour, M., et al. (2022). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry, 61(8), 3581-3591.

- Nolan, S. P., & Cazin, C. S. J. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry.

-

University of Amsterdam. (n.d.). New phosphacyclic diphosphines for rhodium-catalyzed hydroformylation. UvA-DARE. Retrieved from [Link]

- van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770.

-

University of Pretoria. (n.d.). Synthesis, crystal structure and spectral studies of silver(I) cyclohexyldiphenylphosphine complexes. Retrieved from [Link]

-

MDPI. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos. Retrieved from [Link]

-

ACS Publications. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA. Retrieved from [Link]

-

MDPI. (2023, April 28). X-ray Absorption Spectroscopy of Phosphine-Capped Au Clusters. Retrieved from [Link]

-

ChemRxiv. (n.d.). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. Retrieved from [Link]

-

GitHub Pages. (n.d.). Buried volume. ᴍᴏʀғᴇᴜs. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

-

University of Pretoria. (n.d.). Synthesis, crystal structure and spectral studies of silver(I) cyclohexyldiphenylphosphine complexes. Retrieved from [Link]

-

Dr. Joaquin Barroso's Blog. (2016, February 16). Quantifying σ-Holes – G09 and MultiWFN. Retrieved from [Link]

-

ACS Publications. (2017, March 6). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. Retrieved from [Link]

-

MDPI. (2018, August 16). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

-

PMC. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

-

Nigerian Journal of Technology. (2025, July 7). DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION. Retrieved from [Link]

-

PMC. (n.d.). Geometric deep learning-guided Suzuki reaction conditions assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Retrieved from [Link]

-

YouTube. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. Retrieved from [Link]

-

ACS Publications. (2026, January 21). Ferrocenyl Dithiophosphonate Stabilized Heterobimetallic (CoII/FeII, NiII/FeII, and CuI/FeII) Complexes. Retrieved from [Link]

-

ACS Publications. (2023, December 19). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. web.mit.edu [web.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Di-tert-butylneopentylphosphine: A Technical Guide for Advanced Catalysis

Abstract

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalytic systems is paramount for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The judicious selection of ligands is critical to modulating the reactivity and stability of transition metal catalysts. This guide provides an in-depth technical overview of Di-tert-butylneopentylphosphine (DTBNpP), a sterically demanding, electron-rich monoalkylphosphine ligand. We will explore its fundamental molecular and physical properties, detailed synthesis and characterization, and its field-proven applications in palladium-catalyzed cross-coupling reactions, with a focus on the Buchwald-Hartwig amination. This document is intended for researchers, chemists, and process development scientists seeking to leverage the unique steric and electronic profile of DTBNpP to overcome challenges in complex bond formations.

Introduction: The Rationale for Sterically Demanding Phosphine Ligands

The efficacy of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, is profoundly influenced by the phosphine ligand coordinated to the metal center.[1] The ligand's role is multifaceted: it stabilizes the palladium catalyst, modulates its electronic properties, and, critically, influences the steric environment around the metal. This steric hindrance is a key determinant in promoting the challenging elementary steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2]

This compound (DTBNpP) has emerged as a ligand of significant interest due to its unique architecture, which combines two bulky tert-butyl groups with a neopentyl group. This combination imparts a greater degree of steric bulk than the widely used tri(tert-butyl)phosphine (TTBP), leading to enhanced catalytic activity in specific applications.[3] This guide will provide the core technical data and procedural knowledge required to effectively utilize this powerful catalytic tool.

Core Molecular and Physical Properties

A thorough understanding of a ligand's fundamental properties is essential for its effective application. DTBNpP is a pyrophoric, colorless to light yellow liquid that must be handled with rigorous air-free techniques.[4]

Molecular Identity and Stoichiometry

-

Molecular Formula: C₁₃H₂₉P[4]

-

Molecular Weight: 216.34 g/mol [4]

-

IUPAC Name: di-tert-butyl(2,2-dimethylpropyl)phosphane[4]

-

CAS Number: 60633-21-8[4]

Physicochemical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 40 °C at 0.1 mmHg | FMC Corporation |

| Molecular Weight | 216.34 g/mol | [4] |

| Molecular Formula | C₁₃H₂₉P | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of DTBNpP is achieved through the reaction of a Grignard reagent with a chlorophosphine, a common strategy for preparing bulky phosphine ligands.[5] The purity and identity of the synthesized ligand are confirmed through standard spectroscopic methods.

Synthetic Protocol

The synthesis of this compound is based on the procedure reported by Shaughnessy, K. H., et al. in the Journal of Organic Chemistry (2006).[3] This procedure involves the careful addition of a neopentyl Grignard reagent to di-tert-butylchlorophosphine.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is critical as both the Grignard reagent and the final phosphine product are highly reactive towards oxygen and moisture.[3]

-

Anhydrous Solvents: Diethyl ether is used as the solvent and must be rigorously dried. Water would quench the Grignard reagent, halting the reaction.

-

Controlled Addition: The Grignard reagent is added slowly to the di-tert-butylchlorophosphine solution to control the exothermic reaction and prevent the formation of side products.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, two-necked flask under an argon atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. Neopentyl chloride is added dropwise to initiate the formation of neopentylmagnesium chloride. The reaction is typically stirred until the magnesium is consumed.

-

Phosphine Synthesis: In a separate flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, a solution of di-tert-butylchlorophosphine in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

The freshly prepared neopentylmagnesium chloride solution is transferred to the dropping funnel via cannula and added dropwise to the stirred solution of di-tert-butylchlorophosphine over 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Characterization

The following data, reported by Shaughnessy et al., is crucial for verifying the identity and purity of the synthesized ligand.[3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (C₆D₆) | 1.34 | d | ³JPH = 11.2 |

| 1.12 | s | ||

| 1.05 | d | ³JPH = 11.2 | |

| ¹³C NMR (C₆D₆) | 42.4 | d | ¹JPC = 25.0 |

| 33.3 | d | ²JPC = 14.0 | |

| 31.8 | s | ||

| 30.7 | d | ²JPC = 14.0 | |

| ³¹P NMR (C₆D₆) | 33.7 | s |

Application in Palladium-Catalyzed Cross-Coupling

DTBNpP's primary utility lies in its performance as a ligand in palladium-catalyzed reactions. Its significant steric bulk facilitates reductive elimination, often the rate-limiting step, thereby accelerating the overall catalytic cycle.

Steric and Electronic Parameters: The Key to Reactivity

The effectiveness of a phosphine ligand is often rationalized by its steric and electronic properties, quantified by parameters such as the Tolman cone angle (θ) and pKₐ.

-

Steric Properties: The cone angle provides a measure of the steric bulk of a phosphine ligand. DTBNpP possesses a significantly large cone angle, which is believed to be a primary reason for its high activity.[3]

-

Electronic Properties: As a trialkylphosphine, DTBNpP is a strong electron donor. This property enhances the rate of oxidative addition of aryl halides to the palladium(0) center. However, it is a slightly weaker electron donor than TTBP, a factor that influences its relative performance in reactions involving less reactive substrates like aryl chlorides.[3]

Diagram of Catalytic Cycle Logic:

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides

The following is a representative protocol for the palladium-catalyzed amination of an aryl bromide with an amine using DTBNpP as the ligand, adapted from the general procedure by Shaughnessy et al.[3]

Self-Validation and Trustworthiness: This protocol includes an internal standard for accurate yield determination via GC analysis, ensuring the reliability of the experimental outcome. All manipulations must be performed under an inert atmosphere using Schlenk techniques or in a glovebox to ensure the integrity of the pyrophoric and air-sensitive reagents.

Step-by-Step Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, a vial is charged with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and this compound (DTBNpP) in a 1:2.2 Pd:P ratio in toluene. The mixture is stirred for 20 minutes.

-

Reaction Assembly: To a separate oven-dried Schlenk tube equipped with a stir bar, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and an internal standard (e.g., dodecane).

-

The tube is sealed with a septum, removed from the glovebox (if used), and connected to a Schlenk line. Anhydrous toluene (5 mL) is added via syringe.

-

The pre-formed catalyst solution (corresponding to 1 mol % Pd) is added to the Schlenk tube via syringe.

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove palladium black and inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel.

Safety and Handling of a Pyrophoric Reagent

This compound is pyrophoric and will ignite spontaneously upon contact with air. It is also corrosive and toxic.[4] All handling must be conducted under a strict inert atmosphere (argon or nitrogen) in a well-ventilated fume hood or a glovebox.